2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Pyrrolidine ethers Pyridazine Screening compound

2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone (CAS 2034444-49-8) is a synthetic small molecule featuring a pyrrolidine core linked via an ether bond to a 6-methylpyridazine ring and further elaborated with a 2-hydroxy-2-phenylethanone moiety. The compound belongs to the pyrrolidine-ether heterocycle class, which is explored in medicinal chemistry for diverse biological targets.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 2034444-49-8
Cat. No. B2705943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone
CAS2034444-49-8
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C3=CC=CC=C3)O
InChIInChI=1S/C17H19N3O3/c1-12-7-8-15(19-18-12)23-14-9-10-20(11-14)17(22)16(21)13-5-3-2-4-6-13/h2-8,14,16,21H,9-11H2,1H3
InChIKeyIMXSGZACHANJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034444-49-8 – 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: A Structurally Novel Pyrrolidine-Pyridazine Ether


2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone (CAS 2034444-49-8) is a synthetic small molecule featuring a pyrrolidine core linked via an ether bond to a 6-methylpyridazine ring and further elaborated with a 2-hydroxy-2-phenylethanone moiety . The compound belongs to the pyrrolidine-ether heterocycle class, which is explored in medicinal chemistry for diverse biological targets. No peer-reviewed publications, patents, or curated bioactivity databases currently describe target engagement data for this specific compound.

Why 2034444-49-8 Cannot Be Replaced by a Generic Pyrrolidine-Pyridazine Analog


Structurally related pyrrolidine-pyridazine ethers can exhibit large differences in potency, selectivity, and physicochemical properties depending on the substitution pattern on the pyrrolidine nitrogen and the phenacyl moiety . Without quantitative head-to-head data, generic substitution of 2-hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone carries a high risk of obtaining a compound with divergent solubility, metabolic stability, or target engagement profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2034444-49-8 Against Closest Analogs


No Head-to-Head Comparator Data Available for 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem returned no quantitative biological assay data for 2034444-49-8 or any direct comparator analog sharing the 3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl core with a 2-hydroxy-2-phenylethanone substituent. Consequently, no high-strength differential evidence (direct head-to-head, cross-study comparable, or class-level inference) can be presented at this time.

Pyrrolidine ethers Pyridazine Screening compound

Potential Application Scenarios for 2034444-49-8 Based on Available Evidence


No evidence-based application scenario can be defined

In the absence of any quantitative biological or physicochemical comparator data , no specific research or industrial application scenario can be recommended with scientific rigor. Any proposed use would be speculative and is outside the scope of this evidence-based guide.

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